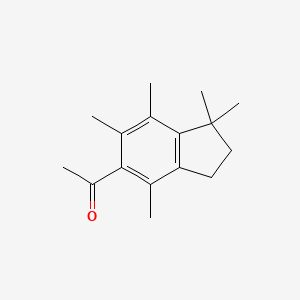
Matridin-15-one, 11,12,13,14-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Matridin-15-one can be synthesized through several chemical routes. One common method involves the extraction from the roots of Sophora flavescens using organic solvents followed by purification processes . The synthetic route typically involves the following steps:
Extraction: The roots are dried and ground into a fine powder.
Solvent Extraction: The powder is then subjected to solvent extraction using ethanol or methanol.
Purification: The extract is purified using techniques such as column chromatography to isolate Matridin-15-one.
Industrial Production Methods
Industrial production of Matridin-15-one follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) ensures the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Matridin-15-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxymatrine.
Reduction: Reduction reactions can convert it into dihydromatrine.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) and chlorine (Cl2) under controlled conditions.
Major Products
Oxidation: Oxymatrine
Reduction: Dihydromatrine
Substitution: Halogenated derivatives of Matridin-15-one
Scientific Research Applications
Matridin-15-one has a wide range of scientific research applications:
Mechanism of Action
Matridin-15-one exerts its effects through various molecular targets and pathways:
Anti-cancer: It induces apoptosis and inhibits cell proliferation by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Anti-inflammatory: It reduces inflammation by inhibiting the production of pro-inflammatory cytokines and mediators.
Anti-bacterial: It disrupts bacterial cell membranes and inhibits bacterial growth.
Comparison with Similar Compounds
Matridin-15-one is unique compared to other similar compounds due to its broad spectrum of pharmacological activities. Similar compounds include:
Oxymatrine: An oxidized form of Matridin-15-one with similar but distinct pharmacological properties.
Dihydromatrine: A reduced form with different biological activities.
Sophocarpidine: Another alkaloid from the same plant with overlapping but unique effects.
Matridin-15-one stands out due to its potent anti-cancer and anti-inflammatory properties, making it a valuable compound in scientific research and pharmaceutical development .
Properties
CAS No. |
6682-66-2 |
|---|---|
Molecular Formula |
C16H22O |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
1-(1,1,4,6,7-pentamethyl-2,3-dihydroinden-5-yl)ethanone |
InChI |
InChI=1S/C16H22O/c1-9-10(2)15-13(7-8-16(15,5)6)11(3)14(9)12(4)17/h7-8H2,1-6H3 |
InChI Key |
OGHYUUFNTFDTIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(CCC2(C)C)C(=C1C(=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















